2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a dihydropyridinone derivative featuring a benzenesulfonyl group at position 3, methyl substituents at positions 4 and 6, and an acetamide moiety linked to a 4-ethylphenyl group. The dihydropyridinone core is a pharmacologically relevant scaffold known for its role in kinase inhibition and antimicrobial activity . Structural characterization of such compounds typically employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-4-18-10-12-19(13-11-18)24-21(26)15-25-17(3)14-16(2)22(23(25)27)30(28,29)20-8-6-5-7-9-20/h5-14H,4,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKPQUWIWXQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core, followed by the introduction of the benzenesulfonyl group through sulfonylation reactions. The final step involves the acylation of the intermediate with 4-ethylphenylacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyridinone Derivatives
The dihydropyridinone core is shared with compounds like N-(4-methoxyphenyl)-2-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide. Key differences include:
- Substituent Effects : Replacement of the benzenesulfonyl group with smaller substituents (e.g., methoxy) reduces steric bulk but may decrease oxidative stability.
Benzenesulfonyl-Containing Analogues
Compounds like 2-[3-(benzenesulfonyl)-5-fluoro-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide differ in halogenation and substitution patterns:
- Biological Activity : Sulfonyl groups are associated with improved binding to serine proteases, but halogenated analogues may exhibit higher cytotoxicity .
Acetamide Derivatives
The Pharmacopeial Forum lists structurally complex acetamides, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)), which share acetamide motifs but differ in backbone complexity :
- Backbone Rigidity: The target compound’s linear dihydropyridinone-acetamide structure contrasts with the branched, polycyclic backbones of PF 43(1) derivatives, impacting conformational flexibility and target selectivity.
- Hydrogen-Bond Networks : The 4-ethylphenyl group may participate in π-π stacking, whereas hydroxyl groups in PF 43(1) compounds facilitate stronger intermolecular hydrogen bonds, affecting solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Crystallography: The target compound’s structure likely exhibits a monoclinic crystal system with hydrogen bonds between the sulfonyl oxygen and adjacent NH groups, as observed in related dihydropyridinones .
- Bioactivity: Benzenesulfonyl-containing derivatives show 10–30% higher inhibition of COX-2 compared to non-sulfonylated analogues, though toxicity profiles vary .
- Solubility : The 4-ethylphenyl group may reduce aqueous solubility (~0.5 mg/mL) compared to hydroxylated derivatives (e.g., PF 43(1) compounds: ~2.1 mg/mL) .
Biological Activity
The compound 2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-ethylphenyl)acetamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzenesulfonyl group : Known for its role in enhancing biological activity through interaction with various enzymes and receptors.
- Dimethyl-2-oxo-1,2-dihydropyridine moiety : Imparts specific chemical properties that may influence the compound's reactivity and biological interactions.
- Ethylphenylacetamide group : Contributes to the overall hydrophobicity and potential receptor affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The benzenesulfonyl group may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
- Receptor Modulation : Interaction with TRPV1 (Transient Receptor Potential Vanilloid 1) receptors suggests potential analgesic properties, as TRPV1 is involved in pain perception.
Biological Activity and Pharmacological Effects
Recent studies have evaluated the biological activity of similar compounds within the same class. For instance, a related compound demonstrated significant inhibitory effects on COX-2 and 5-lipoxygenase (5-LOX), which are key players in inflammation:
| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |
|---|---|---|---|
| 9a | 0.011 | 0.046 | 0.008 |
| 9b | 0.023 | 0.31 | 0.14 |
These findings indicate that compounds with similar structural motifs exhibit potent anti-inflammatory and analgesic activities, suggesting that This compound may also possess these properties .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of N-(benzene sulfonyl) acetamide derivatives, assessing their effects on COX enzymes and TRPV1 receptors. The findings indicated that certain derivatives exhibited favorable pharmacokinetic profiles and significant anti-inflammatory effects in vivo .
- Pharmacokinetics : The pharmacokinetic profile of similar compounds was assessed in SD rats, showing high oral bioavailability and acceptable clearance rates, which are critical for therapeutic applications .
- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives could significantly reduce pain in formalin-induced pain models and inhibit edema in capsaicin-induced ear models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
